3-chloro-4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine
Description
3-Chloro-4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine is a heterocyclic compound featuring a pyridine core substituted at position 3 with a chlorine atom and at position 4 with a methoxy-linked piperidine-pyridopyrimidine moiety. The pyrido[3,4-d]pyrimidine scaffold is a fused bicyclic system known for its role in medicinal chemistry, particularly as kinase inhibitors or receptor modulators . The chlorine atom at position 3 likely enhances electrophilic reactivity and influences binding interactions, while the piperidinylmethoxy group may contribute to solubility and target affinity. Structural analogs of this compound are often synthesized via nucleophilic aromatic substitution or cross-coupling reactions, as seen in related pyridine derivatives .
Properties
IUPAC Name |
4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c19-15-9-20-6-2-17(15)25-11-13-3-7-24(8-4-13)18-14-1-5-21-10-16(14)22-12-23-18/h1-2,5-6,9-10,12-13H,3-4,7-8,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTRWKAAMSZSCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=NC4=C3C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine typically involves multi-step organic reactions. One common approach includes:
Formation of the pyridopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the piperidine ring: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.
Chlorination: The final step involves the chlorination of the pyridine ring, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions using hydrogenation catalysts or reducing agents like lithium aluminum hydride can modify the functional groups attached to the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced forms of the piperidine or pyridopyrimidine moieties.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular signaling pathways. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs from literature and catalogs:
Key Differences and Implications
Substituent Position and Reactivity: The target compound’s 3-chloro substituent contrasts with 2-chloro or 8-chloro analogs. The 4-methoxy-piperidine-pyridopyrimidine group is bulkier than simpler substituents (e.g., SEM or TMS groups), which may reduce solubility but improve target specificity .
However, the target’s 4-position methoxy-piperidine linkage might require protective-group strategies absent in simpler analogs.
Biological Relevance :
- Pyridopyrimidine derivatives like compound 33b exhibit kinase inhibitory activity, suggesting the target compound could share similar mechanisms. The chlorine atom may enhance binding affinity compared to methyl or TMS groups in catalog compounds .
Commercial Viability :
- Catalog compounds (e.g., 2-chloro-4-iodo-3-methylpyridine) are commercially available, whereas the target compound likely requires custom synthesis, reflecting its specialized design .
Research Findings and Data Gaps
- Activity Data: No direct biological data exist for the target compound in the provided evidence. Inferences are drawn from pyridopyrimidine analogs, which show kinase inhibition (IC₅₀ values in nanomolar ranges) .
- Structural Insights : The piperidine ring’s conformation may influence binding pocket interactions, as seen in crystallographic studies of related heterocycles (e.g., PHENIX/CCP4 software applications for structural analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
